molecular formula C10H14ClNO B1144108 3-Methyl-3-phenoxyazetidine HCl CAS No. 1323362-91-9

3-Methyl-3-phenoxyazetidine HCl

Cat. No. B1144108
M. Wt: 199.67726
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of azetidine derivatives, including those related to 3-Methyl-3-phenoxyazetidine HCl, often involves strategies aimed at constructing the four-membered ring with the desired substitution pattern. For instance, the synthesis of related compounds such as 3-fluoroazetidine-3-carboxylic acid from N-(diphenylmethylidene)-2-(4-methoxyphenoxymethyl)-2-propenylamine showcases the complexity and potential approaches in azetidine synthesis (Van Hende et al., 2009).

Molecular Structure Analysis

The structural analysis of azetidine derivatives is crucial for understanding their chemical behavior and biological activity. X-ray crystallography is often used to determine the precise molecular geometry of these compounds, providing insights into their reactivity and interactions with biological targets. For example, the structure of N,3-O-dibenzyl-2,4-dideoxy-2,4-imino-D-ribonic acid, a related compound, was established by X-ray crystallographic analysis (Glawar et al., 2013).

Chemical Reactions and Properties

3-Methyl-3-phenoxyazetidine HCl and similar azetidine derivatives participate in a variety of chemical reactions, influenced by their strained ring system and functional groups. For instance, azetidine-2-thiones undergo oxidative rearrangement in the presence of HCl and DMSO to form 5-aryloxazole-2-thiones, demonstrating the reactivity of the azetidine ring under oxidative conditions (Creary et al., 2008).

Scientific Research Applications

Oxidative Rearrangement Studies

Creary and Losch (2008) explored the reactivity of 3-Aryl-3-hydroxy-1-methylazetidine-2-thiones with HCl in DMSO, resulting in the formation of 3-methyl-5-aryloxazole-2-thiones. This study highlighted the significant substituent effects and the oxygen atom's origin in the product, shedding light on oxidative rearrangement mechanisms relevant to 3-Methyl-3-phenoxyazetidine HCl and its derivatives (Creary & Losch, 2008).

Novel Molecule Synthesis for Anti-inflammatory Applications

Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as part of a research program targeting novel molecules for potential anti-inflammatory applications. This work is relevant due to the structural relationship and potential similar applications of 3-Methyl-3-phenoxyazetidine HCl (Moloney, 2001).

Lipophilicity and Antioxidant Activity

Garrido et al. (2012) investigated hydroxycinnamic acids (HCAs) and their methyl, ethyl, propyl, and butyl esters, aiming to increase lipophilicity and cellular absorption. The study’s findings on the impact of esterification on lipophilicity and antioxidant properties provide insights that could be applicable to the manipulation of 3-Methyl-3-phenoxyazetidine HCl's properties for enhanced cellular activities (Garrido et al., 2012).

Corrosion Inhibition Studies

Errahmany et al. (2020) conducted a study on the inhibition efficiency of new compounds derived from quinazolinone, including 3-methyl-2-(p-tolyl) quinazolin-4(3H)-one, against mild steel corrosion in a 1.0 M HCl medium. This research on corrosion inhibitors can be referenced for understanding the interaction of 3-Methyl-3-phenoxyazetidine HCl with various materials and its potential role in corrosion protection (Errahmany et al., 2020).

Synthesis of Novel Cyclic Fluorinated Beta-amino Acid

Van Hende et al. (2009) discussed synthetic strategies toward 3-fluoroazetidine-3-carboxylic acid, focusing on its potential as a building block in medicinal chemistry. The methodologies and insights provided can be beneficial in manipulating or understanding the chemical behavior of 3-Methyl-3-phenoxyazetidine HCl for similar applications (Van Hende et al., 2009).

properties

IUPAC Name

3-methyl-3-phenoxyazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-10(7-11-8-10)12-9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMSROYOGINVBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3-phenoxyazetidine HCl

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